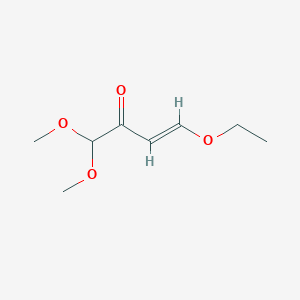![molecular formula C8H12F2O B13489128 {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanol is a chemical compound characterized by its unique spiro structure, which includes a hexane ring fused with a cyclopropane ring The presence of two fluorine atoms and a hydroxyl group adds to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, often under low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{1,1-Difluoro-5-methylspiro[2.3]hexane}: Lacks the hydroxyl group, resulting in different reactivity and applications.
{1,1-Difluoro-5-methylcyclohexanol}: Similar structure but without the spiro configuration, affecting its chemical properties.
Uniqueness
{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanol is unique due to its spiro structure, which imparts distinct steric and electronic effects
Eigenschaften
Molekularformel |
C8H12F2O |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(2,2-difluoro-5-methylspiro[2.3]hexan-5-yl)methanol |
InChI |
InChI=1S/C8H12F2O/c1-6(5-11)2-7(3-6)4-8(7,9)10/h11H,2-5H2,1H3 |
InChI-Schlüssel |
DWXNCVFNYHTICB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(C1)CC2(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)

![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)

![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)




![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)



